molecular formula C10H7BrO B1269897 8-Bromonaphthalen-2-ol CAS No. 7385-87-7

8-Bromonaphthalen-2-ol

Cat. No.: B1269897
CAS No.: 7385-87-7
M. Wt: 223.07 g/mol
InChI Key: PJRXIIFRDDJZSP-UHFFFAOYSA-N
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Description

8-Bromonaphthalen-2-ol (C₁₀H₇BrO, MW: 223.07 g/mol) is a naphthalene derivative featuring a bromine atom at the 8-position and a hydroxyl group at the 2-position. This substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and material science. The hydroxyl group enhances solubility and reactivity, while bromine facilitates halogen bonding and cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromonaphthalen-2-ol can be synthesized through the bromination of 2-naphthol. The typical procedure involves the reaction of 2-naphthol with bromine in the presence of a solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of potassium bromide and hydrogen peroxide in the presence of formic acid. This reaction is carried out at elevated temperatures and followed by cooling and filtration to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromonaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted naphthols.

    Oxidation Products: Naphthoquinones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Synthetic Applications

8-Bromonaphthalen-2-ol serves as a versatile building block in organic synthesis. It is frequently utilized in the preparation of complex organic molecules through various coupling reactions.

Table 1: Summary of Synthetic Reactions Involving this compound

Reaction TypeConditionsProductsYield (%)
Suzuki-Miyaura CouplingPd catalyst, baseNaphthalene derivativesUp to 48%
Iridium-catalyzed reactionsTHF, base, temperature controlAxially chiral styrenes61%
Lewis acid-catalyzed carbofunctionalizationBi(OTf)3 catalyst, CH2Cl2Methyl 3-phenylbicyclo[1.1.0]butane derivativesNot specified

These reactions highlight the compound's utility in synthesizing complex structures that are pivotal in drug development and material science.

Biological Applications

Research has shown that derivatives of this compound exhibit significant biological activity, particularly in cancer treatment. Compounds modified from this structure have been evaluated for their efficacy against various cancer cell lines.

Case Study: Cancer Chemotherapeutics

A study explored the modification of novobiocin analogues by replacing the coumarin core with naphthalene derivatives, including those based on this compound. These modifications enhanced anti-proliferative activities against multiple cancer cell lines, indicating potential for developing new cancer therapies .

Material Science Applications

This compound is also instrumental in the field of material science, particularly in the synthesis of polymers and nanomaterials.

Table 2: Material Science Applications

ApplicationDescriptionReference
Polymer SynthesisUsed as a monomer in naphthalene-containing polymers
Nanoparticle FormationComponent in polyphenol-containing nanoparticles for biomedical applications

These applications demonstrate the compound's role in advancing materials with specific properties suitable for biomedical uses.

Nanotechnology and Drug Delivery

Nanoparticles incorporating phenolic compounds like this compound are gaining attention for their potential in drug delivery systems due to their biocompatibility and ability to enhance therapeutic efficacy.

Case Study: Polyphenol Nanoparticles

Research has illustrated how polyphenol-containing nanoparticles can be engineered using compounds like this compound to improve drug delivery mechanisms, targeting specific cells while minimizing side effects . The interactions between these nanoparticles and biological systems are critical for developing effective therapeutic strategies.

Mechanism of Action

The mechanism of action of 8-Bromonaphthalen-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. It can form hydrogen bonds and participate in electrophilic and nucleophilic reactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Electronic Effects

The position of bromine and other substituents significantly influences chemical behavior. Key comparisons include:

Compound Molecular Formula Substituents Key Properties/Applications
8-Bromonaphthalen-2-ol C₁₀H₇BrO Br (8), OH (2) Halogen bonding, Suzuki coupling
6-Bromo-8-fluoronaphthalen-2-ol C₁₀H₆BrFO Br (6), F (8), OH (2) Enhanced stability; OLEDs
2-(8-Bromonaphthalen-1-yl)acetic acid C₁₂H₉BrO₂ Br (8), COOH (1) Drug scaffold; positional isomerism
(6-Bromonaphthalen-2-yl)methanol C₁₁H₁₁BrO Br (6), CH₂OH (2) Solubility in polar solvents
  • Positional Isomerism : Bromine at the 8-position (vs. 6-position in 6-Bromo-8-fluoronaphthalen-2-ol) reduces steric hindrance, favoring nucleophilic substitution reactions .
  • Functional Group Impact : The hydroxyl group in this compound increases acidity (pKa ~9.5) compared to methyl or acetylated derivatives .

Halogen Substitution: Bromine vs. Chlorine/Fluorine

Bromine’s larger atomic radius (1.85 Å vs. F: 1.47 Å, Cl: 1.75 Å) enhances polarizability and van der Waals interactions:

Compound Halogen Boiling Point (°C) Reactivity in Cross-Coupling
This compound Br 320–325 High (Pd-catalyzed reactions)
8-Chloronaphthalen-2-ol Cl 295–300 Moderate
8-Fluoronaphthalen-2-ol F 280–285 Low (C-F bond inertness)
  • Biological Interactions: Bromine’s polarizability improves binding to aromatic residues in enzymes, as seen in 1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol’s kinase inhibition .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

This compound demonstrates superior reactivity in Suzuki-Miyaura couplings compared to chloro analogs (yield: 85% vs. 60%) due to Br’s better leaving-group ability .

Solubility and Crystallography

  • Solubility : this compound is sparingly soluble in water (0.2 g/L) but highly soluble in DMSO (>50 g/L).
  • Crystal Packing: The hydroxyl group forms intramolecular hydrogen bonds, while bromine participates in halogen-π interactions, as observed in 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol’s crystal structure .

Biological Activity

8-Bromonaphthalen-2-ol (CAS Number: 7385-87-7) is an organic compound derived from naphthalene, characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 2nd position. This compound has gained attention in various scientific fields due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C10H7BrO. Its structure allows it to participate in various biochemical reactions, including enzyme inhibition and interactions with proteins.

The precise molecular targets of this compound remain largely unidentified. However, it is believed to influence several cellular processes through the following mechanisms:

  • Enzyme Interaction : It acts as a substrate in various biochemical reactions, potentially inhibiting or activating specific enzymes involved in metabolic pathways.
  • Cell Signaling : The compound may alter gene expression and cellular metabolism by interacting with signaling pathways .

Pharmacokinetics

Predicted pharmacokinetic properties suggest that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier, indicating its potential for central nervous system effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities:

  • Cell Proliferation Inhibition : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, analogs related to naphthalene derivatives have demonstrated significant anti-proliferative effects against prostate cancer cells (PC3) and breast cancer cells (MCF7) with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on its efficacy are still being compiled .

Enzyme Inhibition

This compound has been utilized in studies focusing on enzyme inhibition:

  • Protein Interactions : It is employed in research aimed at understanding enzyme dynamics and protein interactions, which could lead to insights into drug development for various diseases .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated potential as an enzyme inhibitor in biochemical assays.
Anticancer ActivityShowed significant anti-proliferative effects on cancer cell lines (IC50 values < 5 μM).
Antimicrobial ActivityIndicated potential antibacterial properties against a range of pathogens.

Laboratory Experiments

In laboratory settings, varying dosages of this compound have been tested:

  • Low doses exhibited minimal toxicity while allowing for exploration of its biochemical interactions.

Properties

IUPAC Name

8-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRXIIFRDDJZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346656
Record name 8-Bromo-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7385-87-7
Record name 8-Bromo-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In two side by side reactions, 8-bromo-2-tetralone (7.0 g, 31.25 mmol) and N-bromosuccinimide (5.84 g, 32.8 mmol) were combined in carbon tetrachloride and refluxed 45 min. The reactions were cooled, filtered through diatomaceous earth (Celite™), and combined for workup. The organic solution was washed with saturated aqueous sodium bicarbonate and brine followed by drying through phase separating filter paper (1PS) and concentrated to give 14.44 g (104% crude) of 8-bromo-2-naphthol as a brown solid which was suitable for further reaction. A sample dissolved in methylene chloride and treated with activated carbon, concentrated, and triturated with hexane had: mp 96°-100° C.; 1HNMR (250 MHz, CDCl3) δ 7.79-7.73 (m, 3H), 7.56 (d, J=4.5 Hz, 1H), 7.22-7.14 (m, 3H). HRMS m/e calculated for C10H7BrO: 221.9680. Observed m/e: 221.9664.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
104%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

8-Bromonaphthalen-2-ol
8-Bromonaphthalen-2-ol
8-Bromonaphthalen-2-ol
8-Bromonaphthalen-2-ol

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